N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide
Description
N,N-Dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide is a synthetic acetamide derivative characterized by a dimethylamino group, a central phenyl ring substituted with a 3-methylphenoxy acetamido moiety, and an N,N-dimethylacetamide side chain. The compound’s molecular complexity necessitates advanced synthetic routes, likely involving multi-step alkylation, amidation, and purification processes .
Properties
IUPAC Name |
N,N-dimethyl-2-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-5-4-6-17(11-14)24-13-18(22)20-16-9-7-15(8-10-16)12-19(23)21(2)3/h4-11H,12-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKPTJFUYLNUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide typically begins with commercially available starting materials such as 3-methylphenol, acetic anhydride, and N,N-dimethylamine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methylphenoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the amide group, converting it to an amine under appropriate conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Conversion to amines and other reduced forms.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology and Medicine
Drug Development: This compound is explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Biochemical Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It is investigated for its potential use in agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Solubility : The morpholine-containing analogue () likely exhibits higher aqueous solubility than the target compound due to the morpholine’s hydrogen-bonding capacity. The nitro group in PZ-16 () and N-[4-(4-bromobutoxy)-2-nitrophenyl]acetamide () increases polarity but may reduce membrane permeability.
- Stability: The dimethylamino group in the target compound may confer resistance to oxidative metabolism compared to primary amines in analogues like N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
